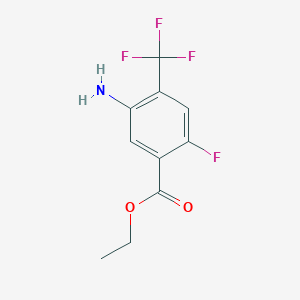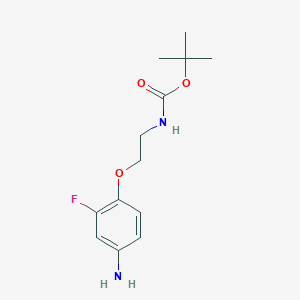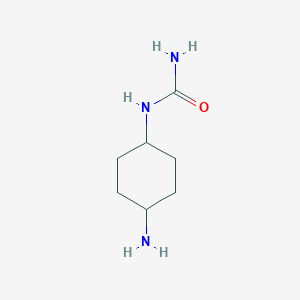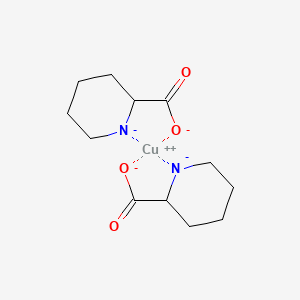
(1S)-1-(3,4-diethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (1S)-1-(3,4-Diethoxyphenyl)ethane, using strong reducing agents like LiAlH4.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one.
Reduction: (1S)-1-(3,4-Diethoxyphenyl)ethane.
Substitution: Various substituted phenyl ethan-1-ol derivatives.
Scientific Research Applications
Chemistry: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory effects.
Industry: In the industrial sector, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used in the manufacture of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the hydroxyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol
- (1S)-1-(3,4-Diethoxyphenyl)propan-1-ol
- (1S)-1-(3,4-Diethoxyphenyl)butan-1-ol
Comparison: Compared to (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol, the diethoxy derivative has bulkier ethoxy groups, which may influence its steric interactions and solubility. The propan-1-ol and butan-1-ol derivatives have longer carbon chains, affecting their hydrophobicity and reactivity.
Conclusion
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1S)-1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |
InChI Key |
UJBOGVMFJDOUDP-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)




![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)

![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)

